molecular formula C6H12Cl2N4 B6201176 1-(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride CAS No. 2694729-25-2

1-(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride

Cat. No.: B6201176
CAS No.: 2694729-25-2
M. Wt: 211.09 g/mol
InChI Key: YJZIXKKBJIFSHQ-UHFFFAOYSA-N
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Description

1-(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H10N4·2HCl. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of hydrazine derivatives with cyclopropyl carboxylic acids or their derivatives. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production while maintaining environmental safety standards.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines are used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups introduced at specific positions.

Scientific Research Applications

1-(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride has found applications in several scientific research areas:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

  • Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride is compared with other similar compounds, such as:

  • 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine: Similar structure but different heterocyclic ring.

  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: Similar triazole core but different substituents.

  • 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: Different heterocyclic ring and substituents.

Uniqueness: The uniqueness of this compound lies in its specific combination of the cyclopropyl group and the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2694729-25-2

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.09 g/mol

IUPAC Name

(2-cyclopropyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H10N4.2ClH/c7-3-6-8-4-9-10(6)5-1-2-5;;/h4-5H,1-3,7H2;2*1H

InChI Key

YJZIXKKBJIFSHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NC=N2)CN.Cl.Cl

Purity

95

Origin of Product

United States

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